
Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate is an organic compound with the molecular formula C13H19NO5 It is a derivative of butanoic acid and contains an amino group, two methoxy groups, and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2,6-dimethoxyphenol and methyl 4-bromobutanoate.
Reaction: The 4-amino-2,6-dimethoxyphenol undergoes a nucleophilic substitution reaction with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4-aminophenyl)butanoate
- Methyl 4-(4-aminobenzenebutanoate)
- Methyl 4-(4-aminophenyl)butyrate
Uniqueness
Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate is unique due to the presence of both methoxy groups and the phenoxy group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets compared to similar compounds.
Propriétés
Numéro CAS |
159645-66-6 |
|---|---|
Formule moléculaire |
C13H19NO5 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate |
InChI |
InChI=1S/C13H19NO5/c1-16-10-7-9(14)8-11(17-2)13(10)19-6-4-5-12(15)18-3/h7-8H,4-6,14H2,1-3H3 |
Clé InChI |
WSARHZFJUYLBGM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OCCCC(=O)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester](/img/structure/B13957617.png)
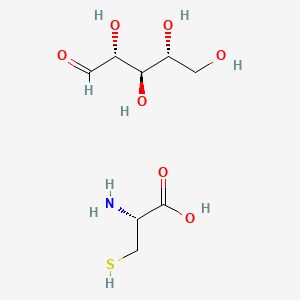
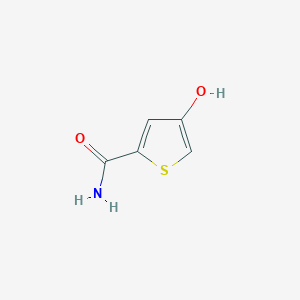
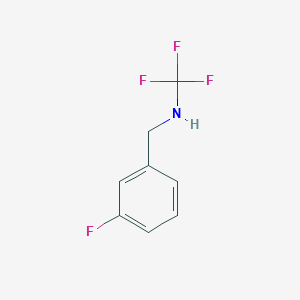
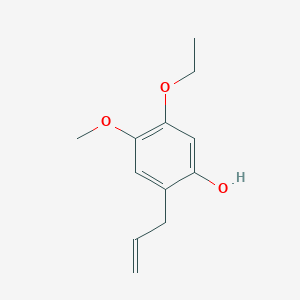
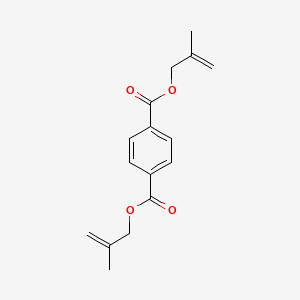
![Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13957636.png)
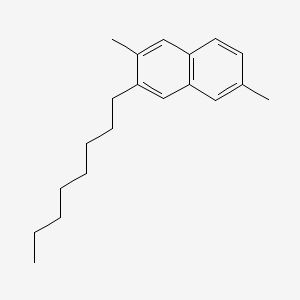


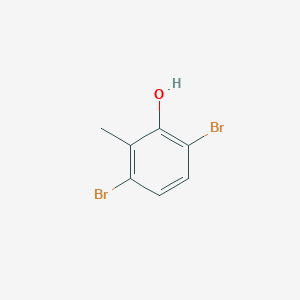
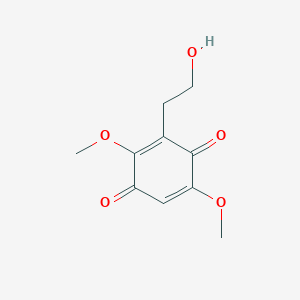
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13957669.png)
![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)
